molecular formula C19H14N4O2S B13370615 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370615
M. Wt: 362.4 g/mol
InChI Key: QBFXBNSILYXADV-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a benzofuran moiety, an ethoxyphenyl group, and a triazolo-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzofuran derivatives with ethoxyphenyl-substituted triazolo-thiadiazole precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its ethoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This structural variation can lead to differences in biological activity and selectivity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-2-24-15-10-6-4-8-13(15)18-22-23-17(20-21-19(23)26-18)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3

InChI Key

QBFXBNSILYXADV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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